N-(3'-cyano-1'H-spiro[cyclopentane-1,2'-naphthalen]-4'-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3’-cyano-1’H-spiro[cyclopentane-1,2’-naphthalen]-4’-yl)butanamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, which includes a cyano group and a butanamide moiety. Spirocyclic compounds are of significant interest in organic chemistry due to their three-dimensional structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-cyano-1’H-spiro[cyclopentane-1,2’-naphthalen]-4’-yl)butanamide typically involves a multi-step process. One common method includes the cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is often catalyzed by simple and inexpensive bases such as sodium hydroxide . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3’-cyano-1’H-spiro[cyclopentane-1,2’-naphthalen]-4’-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3’-cyano-1’H-spiro[cyclopentane-1,2’-naphthalen]-4’-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3’-cyano-1’H-spiro[cyclopentane-1,2’-naphthalen]-4’-yl)butanamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The spirocyclic structure may also contribute to its ability to interact with three-dimensional protein structures, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: These compounds share the spirocyclic structure and are known for their biological activities.
Spirooxindole derivatives: Similar in structure and also exhibit significant biological properties.
Uniqueness
N-(3’-cyano-1’H-spiro[cyclopentane-1,2’-naphthalen]-4’-yl)butanamide is unique due to the presence of both a cyano group and a butanamide moiety, which can impart distinct chemical reactivity and biological activity. Its specific spirocyclic structure also sets it apart from other spiro compounds, potentially leading to unique interactions with biological targets.
This detailed article provides a comprehensive overview of N-(3’-cyano-1’H-spiro[cyclopentane-1,2’-naphthalen]-4’-yl)butanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-cyanospiro[4H-naphthalene-3,1'-cyclopentane]-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-7-17(22)21-18-15-9-4-3-8-14(15)12-19(16(18)13-20)10-5-6-11-19/h3-4,8-9H,2,5-7,10-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGBGVISFVGPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C2(CCCC2)CC3=CC=CC=C31)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.